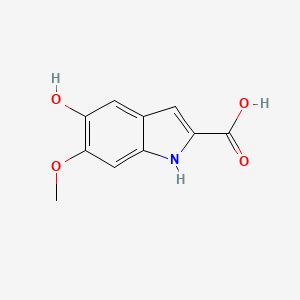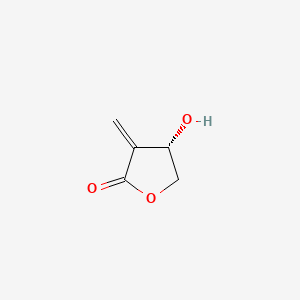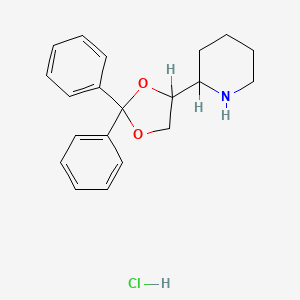
Dioxadrol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxadrol Hydrochloride is a dissociative anaesthetic drug known for its NMDA receptor antagonistic properties. It produces effects similar to those of phencyclidine in animals. Initially developed as an analgesic for human use, its development was discontinued due to side effects such as nightmares and hallucinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxadrol Hydrochloride can be synthesized through the preparation of its racemic forms and resolution of racemates. The compound is derived from 2,2-diphenyl-1,3-dioxolan-4-yl)piperidine. The synthesis involves the formation of an oily liquid which is then converted into its hydrochloride form .
Industrial Production Methods: The industrial production of this compound involves crystallization from methanol, resulting in crystals with a melting point of 256-260°C. The compound is produced in its d-form and l-form hydrochloride derivatives, each with specific properties and applications .
Chemical Reactions Analysis
Types of Reactions: Dioxadrol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a model compound for studying NMDA receptor antagonists and their structure-activity relationships.
Biology: Investigated for its effects on neural pathways and potential therapeutic applications in neurodegenerative diseases.
Medicine: Explored as an analgesic and anaesthetic, though its use is limited due to side effects.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Dioxadrol Hydrochloride exerts its effects primarily through antagonism of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits excitatory neurotransmission, leading to its anaesthetic and dissociative effects. The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve modulation of calcium ion influx and neurotransmitter release .
Comparison with Similar Compounds
Etoxadrol: Another NMDA receptor antagonist with similar effects but different pharmacokinetic properties.
Phencyclidine: Known for its dissociative anaesthetic properties, similar to Dioxadrol Hydrochloride but with a higher potential for abuse.
Ketamine: A widely used anaesthetic with NMDA receptor antagonistic properties, but with a different safety profile.
Uniqueness: this compound is unique due to its specific structure, which allows for selective NMDA receptor antagonism. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications .
Properties
CAS No. |
3666-69-1 |
|---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H |
InChI Key |
GYPWNVSWCIMIHQ-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
23257-58-1 3666-69-1 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine dioxadrol dioxadrol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


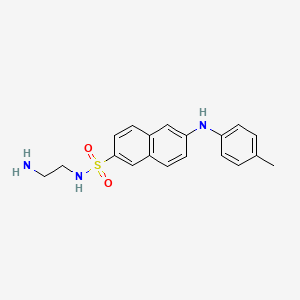
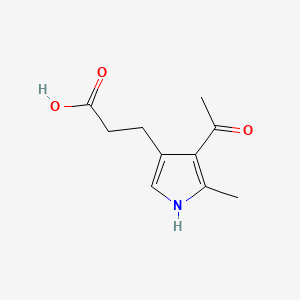
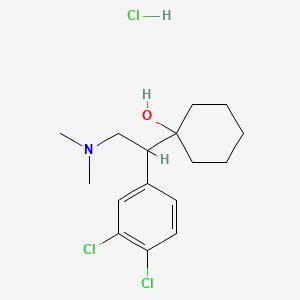
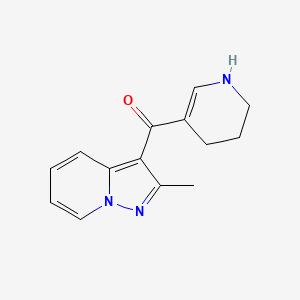
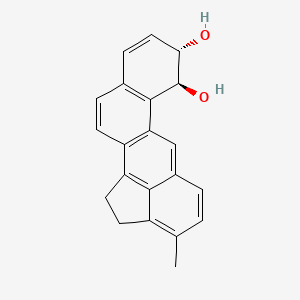
![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
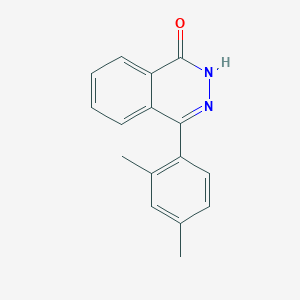
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
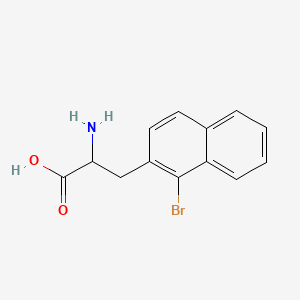
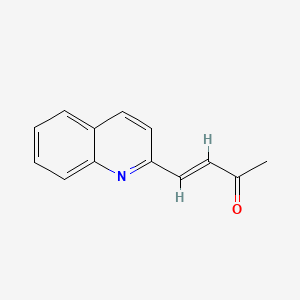
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
